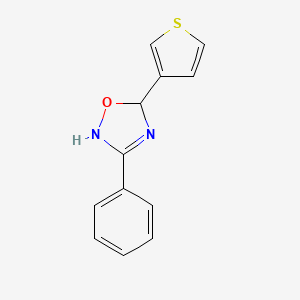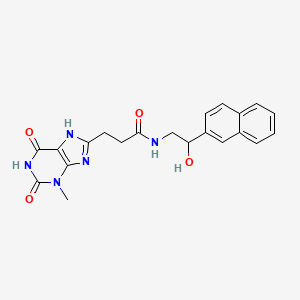
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with oxygen and nitrogen atoms at the first and third positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phenyl-substituted nitrile with a thiophene derivative in the presence of a suitable catalyst. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent, such as dimethylformamide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to improve yield and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and conductive polymers.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.
作用機序
The mechanism of action of 3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar chemical properties.
Thiophene Derivatives: Compounds containing the thiophene ring are structurally related and often studied for similar applications.
Phenyl-Substituted Heterocycles: These compounds have a phenyl group attached to a heterocyclic ring, making them comparable in terms of reactivity and applications.
Uniqueness
3-Phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole is unique due to the combination of the phenyl, thiophene, and oxadiazole moieties in a single molecule. This unique structure imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
3-phenyl-5-thiophen-3-yl-2,5-dihydro-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2OS/c1-2-4-9(5-3-1)11-13-12(15-14-11)10-6-7-16-8-10/h1-8,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWSKQMRENKWSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(ON2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)


![1-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B7563000.png)
![[(3S)-4-(cyclobutanecarbonyl)-3-methylpiperazin-1-yl]-cyclobutylmethanone](/img/structure/B7563005.png)
![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
![2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide](/img/structure/B7563008.png)
![2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B7563020.png)
![N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B7563043.png)
![N-[2-(3,4-dichlorophenyl)propan-2-yl]-2-(2,4-dioxo-1,3-diazinan-1-yl)acetamide](/img/structure/B7563049.png)
![3-Methyl-2-(1,2-oxazol-3-ylmethylsulfanyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563052.png)
